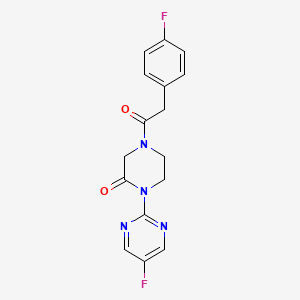
4-(2-(4-Fluorophenyl)acetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-Fluorophenyl)acetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, commonly known as FFAPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. FFAPP is a small molecule that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of FFAPP is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins in the body. FFAPP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, FFAPP can induce cell cycle arrest and apoptosis in cancer cells. FFAPP has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, FFAPP can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
FFAPP has been shown to have several biochemical and physiological effects. In cancer cells, FFAPP can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In the brain, FFAPP can increase the levels of acetylcholine, leading to improved cognitive function. FFAPP has also been shown to have antiviral and antibacterial properties, making it a potential candidate for the treatment of viral and bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FFAPP has several advantages for lab experiments, including its high potency and selectivity, making it an ideal candidate for drug development. However, FFAPP has several limitations, including its complex synthesis process, which can make it difficult to produce large quantities of pure FFAPP. Additionally, the mechanism of action of FFAPP is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for FFAPP research. One potential direction is to study the effects of FFAPP in combination with other drugs for the treatment of cancer, neurological disorders, and infectious diseases. Another potential direction is to study the long-term effects of FFAPP on the body, including its potential for toxicity and side effects. Finally, future research can focus on optimizing the synthesis process of FFAPP to produce larger quantities of pure FFAPP at a lower cost.
Métodos De Síntesis
The synthesis of FFAPP is a complex process that involves several steps. The first step involves the synthesis of 4-fluoroacetophenone, which is then reacted with 2-aminopyrimidine to form 4-(2-(4-fluorophenyl)acetyl)pyrimidine. This intermediate is then reacted with piperazine to form FFAPP. The synthesis of FFAPP is a time-consuming and challenging process, but it has been optimized to produce high yields of pure FFAPP.
Aplicaciones Científicas De Investigación
FFAPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, FFAPP has shown promising results as a potent inhibitor of cancer cell growth and proliferation. In neurological disorders, FFAPP has been shown to have neuroprotective effects and can potentially be used for the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, FFAPP has been shown to have antiviral and antibacterial properties, making it a potential candidate for the treatment of viral and bacterial infections.
Propiedades
IUPAC Name |
4-[2-(4-fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2/c17-12-3-1-11(2-4-12)7-14(23)21-5-6-22(15(24)10-21)16-19-8-13(18)9-20-16/h1-4,8-9H,5-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOADFCQEFWBSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2575949.png)
![4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2575950.png)
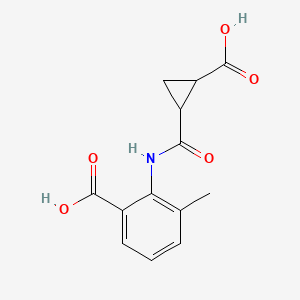
![2-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane;hydrochloride](/img/structure/B2575954.png)
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B2575956.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2575960.png)
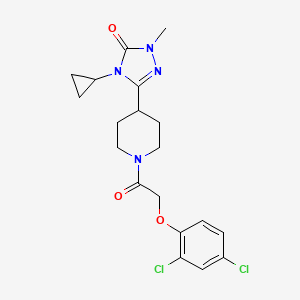
![N-(4-ethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2575963.png)
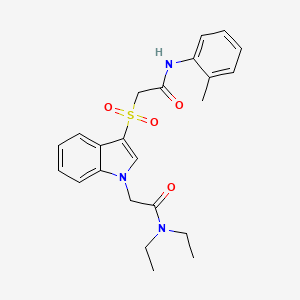
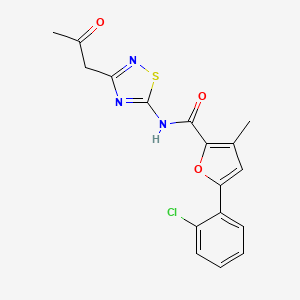

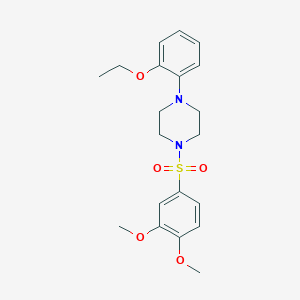
![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)
